molecular formula C12H25N3O2 B3068134 [1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester CAS No. 259180-79-5

[1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester

Cat. No. B3068134
M. Wt: 243.35 g/mol
InChI Key: OKJWSGAHIGPUIG-UHFFFAOYSA-N
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Patent
US08071592B2

Procedure details

A solution of 1,1-dimethylethyl {1-[2-({[(phenylmethyl)oxy]carbonyl}amino)ethyl]-4-piperidinyl}carbamate (8.2 g, 21.8 mmol) in ethanol (500 ml) was hydrogenated overnight over 10% palladium on charcoal (50% dispersion with water, 4.0 g). The mixture was filtered, evaporated, and azeotroped with chloroform to afford the title intermediate (5.4 g, 100%).
Name
1,1-dimethylethyl {1-[2-({[(phenylmethyl)oxy]carbonyl}amino)ethyl]-4-piperidinyl}carbamate
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
C1(COC([NH:11][CH2:12][CH2:13][N:14]2[CH2:19][CH2:18][CH:17]([NH:20][C:21](=[O:27])[O:22][C:23]([CH3:26])([CH3:25])[CH3:24])[CH2:16][CH2:15]2)=O)C=CC=CC=1>C(O)C.[Pd]>[NH2:11][CH2:12][CH2:13][N:14]1[CH2:19][CH2:18][CH:17]([NH:20][C:21](=[O:27])[O:22][C:23]([CH3:25])([CH3:24])[CH3:26])[CH2:16][CH2:15]1

Inputs

Step One
Name
1,1-dimethylethyl {1-[2-({[(phenylmethyl)oxy]carbonyl}amino)ethyl]-4-piperidinyl}carbamate
Quantity
8.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)COC(=O)NCCN1CCC(CC1)NC(OC(C)(C)C)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
4 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
azeotroped with chloroform

Outcomes

Product
Name
Type
product
Smiles
NCCN1CCC(CC1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.